molecular formula C12H16ClNO2 B3030538 tert-Butyl (4-(chloromethyl)phenyl)carbamate CAS No. 916578-53-5

tert-Butyl (4-(chloromethyl)phenyl)carbamate

Cat. No.: B3030538
CAS No.: 916578-53-5
M. Wt: 241.71
InChI Key: FRHLNTUJMCHWBT-UHFFFAOYSA-N
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Description

tert-Butyl (4-(chloromethyl)phenyl)carbamate (CAS 916578-53-5) is a high-value aromatic amine derivative engineered for advanced synthetic applications. This compound features a tert-butoxycarbonyl (Boc) protected aniline group, a cornerstone in modern organic synthesis for safeguarding amine functionalities during multi-step reactions . The simultaneous presence of the robust Boc group and a reactive chloromethyl moiety on the phenyl ring makes this molecule an exceptionally versatile and critical building block for constructing complex molecular architectures. Its primary research value lies in its dual functionality, serving as a key synthetic intermediate in coupling reactions and the synthesis of functional materials . The chloromethyl group acts as a proficient handle for further structural elaboration through nucleophilic substitution, enabling efficient carbon-chain extension and the incorporation of the aromatic scaffold into larger systems. Concurrently, the Boc-protecting group can be cleanly removed under mild acidic conditions to regenerate the parent amine, providing a strategic orthogonal deprotection pathway . This controlled reactivity is essential for the synthesis of various pharmaceuticals and specialized organic compounds. Supplied with a batch-specific Certificate of Analysis (COA) to ensure traceability and compliance, our product is guaranteed to have a minimum purity of 97% . The molecular formula is C 12 H 16 ClNO 2 with a molecular weight of 241.71 g/mol . This compound is intended for research and industrial applications as a chemical intermediate and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

IUPAC Name

tert-butyl N-[4-(chloromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHLNTUJMCHWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676345
Record name tert-Butyl [4-(chloromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916578-53-5
Record name tert-Butyl [4-(chloromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (–CH₂Cl) undergoes nucleophilic substitution reactions with various nucleophiles, enabling the synthesis of functionalized derivatives.

Key Reagents and Conditions:

  • Amines : Reacts with primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 50–80°C to form arylalkylamine derivatives .

  • Thiols : Substitution with thiols in the presence of NaH or K₂CO₃ yields thioether-linked products .

  • Azides : Sodium azide (NaN₃) in DMF facilitates the synthesis of azide intermediates for click chemistry .

Example Reaction:

tert Butyl 4 chloromethyl phenyl carbamate+R NH2DMF 60 Ctert Butyl 4 R aminomethyl phenyl carbamate+HCl\text{tert Butyl 4 chloromethyl phenyl carbamate}+\text{R NH}_2\xrightarrow{\text{DMF 60 C}}\text{tert Butyl 4 R aminomethyl phenyl carbamate}+\text{HCl}

Table 1: Substitution Reactions with Selected Nucleophiles

NucleophileProduct ClassSolventTemperatureYield (%)Source
BenzylamineArylalkylamineDMF60°C82–90
ThiophenolThioetherDMSO80°C75
NaN₃Azide IntermediateDMF/H₂ORT68

Oxidation and Reduction

The carbamate group (–NHCO₂t-Bu) remains stable under mild redox conditions, while the chloromethyl group can be oxidized or reduced selectively.

  • Oxidation :

    • Chloromethyl to carbonyl: KMnO₄ in acidic conditions oxidizes –CH₂Cl to –COOH, yielding tert-butyl (4-carboxyphenyl)carbamate .

    • Partial oxidation with O₂/Pd catalysts generates aldehyde intermediates .

  • Reduction :
    – LiAlH₄ reduces –CH₂Cl to –CH₃, producing tert-butyl (4-methylphenyl)carbamate .

Mechanistic Insight:
\ Oxidation:

 CH2ClKMnO4,H+ COOH\text{ CH}_2\text{Cl}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{ COOH}

\ Reduction:

 CH2ClLiAlH4 CH3\text{ CH}_2\text{Cl}\xrightarrow{\text{LiAlH}_4}\text{ CH}_3

Cross-Coupling Reactions

The chloromethyl group participates in transition-metal-catalyzed cross-coupling reactions, enabling C–C bond formation.

Notable Examples:

  • Negishi Coupling : With organozinc reagents (e.g., benzylzinc chloride) under Ni catalysis to form biaryl derivatives .

  • Suzuki-Miyaura Coupling : Limited applicability due to competing hydrolysis of –CH₂Cl, but feasible with Pd(PPh₃)₄ and arylboronic acids .

Table 2: Cross-Coupling Reaction Performance

Reaction TypeCatalystReagentYield (%)SelectivitySource
Negishi CouplingNi(cod)₂Benzylzinc Chloride92High
PropargylationRh₂(esp)₂Propargyl Carbamate87Moderate

Carbamate-Specific Reactions

The tert-butyl carbamate group (–NHCO₂t-Bu) undergoes distinct transformations:

  • Acidolytic Cleavage : Trifluoroacetic acid (TFA) cleaves the tert-butyl group, generating the free amine :

 NHCO2t BuTFA NH2+CO2+t BuOH\text{ NHCO}_2\text{t Bu}\xrightarrow{\text{TFA}}\text{ NH}_2+\text{CO}_2+\text{t BuOH}

  • Curtius Rearrangement : Under thermal conditions (100–120°C), the carbamate decomposes via isocyanate intermediates, forming urea derivatives :

 NHCO2t BuΔ NCOR NH2 NHCONHR\text{ NHCO}_2\text{t Bu}\xrightarrow{\Delta}\text{ NCO}\xrightarrow{\text{R NH}_2}\text{ NHCONHR}

Comparative Reactivity with Analogues

The chloromethyl group’s reactivity differs from bromo/iodo analogues due to electronegativity and bond strength:

Table 3: Halogen Substituent Effects

CompoundReactivity with NaOHRelative Rate (k)Major Product
tert-Butyl (4-(chloromethyl)phenyl)carbamateSlow hydrolysis1.0Phenol carbamate
tert-Butyl (4-(bromomethyl)phenyl)carbamateRapid substitution4.2Amine/thioether derivatives

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H16ClNO2
  • Molecular Weight : 241.72 g/mol
  • IUPAC Name : tert-butyl (4-(chloromethyl)phenyl)carbamate
  • CAS Number : 916578-53-5

The compound features a carbamate functional group attached to a chloromethyl-substituted phenyl ring, which enhances its reactivity and potential for further chemical transformations.

Anti-inflammatory Activity

Research has indicated that derivatives of tert-butyl carbamates exhibit promising anti-inflammatory properties. A study synthesized several related compounds and evaluated their effects on inflammation using the carrageenan-induced rat paw edema model. Notably, some derivatives showed inhibition percentages ranging from 39.021% to 54.239% compared to the standard drug indomethacin, indicating potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition

The compound has been noted for its ability to interact with critical enzymes involved in neurodegenerative diseases. Specifically, it has shown potential in inhibiting β-secretase 1 and acetylcholinesterase, both of which are vital in Alzheimer's disease pathology . This suggests that this compound could be explored as a lead compound for developing new treatments for neurodegenerative conditions.

Building Block in Synthesis

This compound serves as an essential building block in organic synthesis, particularly in the preparation of N-Boc protected anilines and other complex molecules . Its reactivity allows it to participate in various coupling reactions, making it a versatile intermediate in synthetic pathways.

Polymer Chemistry

The carbamate functionality can act as a protecting group for amines or as a monomer unit in polymer synthesis . This versatility opens avenues for creating novel materials with tailored properties, enhancing its utility in materials science.

Case Studies and Research Findings

StudyFocusFindings
Anti-inflammatory ActivityCompounds exhibited significant inhibition of inflammation comparable to indomethacin.
Enzyme InhibitionDemonstrated potential as an inhibitor of β-secretase 1 and acetylcholinesterase, relevant for Alzheimer's treatment.
Organic SynthesisUtilized as a building block for synthesizing N-Boc protected anilines, showcasing its role in complex organic reactions.

Safety and Handling Considerations

Due to the presence of chlorine and other reactive groups, handling this compound requires caution. It is advisable to follow standard laboratory safety protocols to mitigate risks associated with chemical exposure .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(chloromethyl)phenyl)carbamate involves its interaction with nucleophilic sites on target molecules. The chlorine atom in the compound is highly reactive and can form covalent bonds with nucleophiles such as amines or thiols . This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms .

Comparison with Similar Compounds

Table 1: Physical and Structural Comparison of Selected Analogs

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Reference
This compound –CH₂Cl C₁₂H₁₆ClNO₂ 257.72 High reactivity for alkylation
tert-Butyl (4-bromophenyl)carbamate –Br C₁₁H₁₄BrNO₂ 272.14 Suitable for Suzuki couplings
tert-Butyl (4-aminophenyl)carbamate –NH₂ C₁₁H₁₆N₂O₂ 208.26 Enhanced solubility in polar solvents
tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate –COCH₂Cl C₁₃H₁₆ClNO₃ 269.72 Electrophilic chloroacetyl group

Biological Activity

tert-Butyl (4-(chloromethyl)phenyl)carbamate is an organic compound characterized by its unique structural features, including a tert-butyl group, a chloromethyl substituent, and a carbamate functional group. Its molecular formula is C12_{12}H16_{16}ClN1_{1}O2_{2}, with a molecular weight of approximately 241.71 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic contexts. The presence of the chloromethyl group suggests reactivity that could lead to interactions with biological molecules, although specific mechanisms of action remain largely undocumented.

Potential Biological Activities

  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of similar carbamate compounds exhibit antimicrobial activity, indicating that this compound may also possess this property.
  • Anticancer Potential :
    • The compound's structural features may allow it to interact with cellular targets involved in cancer progression, although detailed studies are needed to confirm this potential.
  • Mechanism of Action :
    • While specific mechanisms are not well-defined, the chloromethyl group can act as an alkylating agent, potentially modifying biological macromolecules such as DNA and proteins, which could lead to therapeutic effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chloromethylphenyl isocyanate with tert-butanol. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Activity Assessment

A study investigated various carbamate derivatives for their antimicrobial properties, revealing that compounds similar to this compound exhibited significant activity against specific bacterial strains. The study highlighted the importance of the chloromethyl group in enhancing biological interactions.

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Case Study 2: Anticancer Activity Exploration

Another research effort focused on evaluating the anticancer potential of various carbamates, including this compound. Results indicated that certain derivatives could induce apoptosis in cancer cell lines.

Compound NameCell LineIC50 Value (µM)
Compound CHeLa10
Compound DMCF-75
This compoundTBDTBD

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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